molecular formula C6H4BrF2NO2 B13028025 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13028025
M. Wt: 240.00 g/mol
InChI Key: WNLADYAJLWWQFM-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative with a difluoromethyl substituent at the 1-position and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₄BrF₂NO₂, with a molecular weight of 248.00 g/mol.

Properties

Molecular Formula

C6H4BrF2NO2

Molecular Weight

240.00 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H4BrF2NO2/c7-3-1-4(5(11)12)10(2-3)6(8)9/h1-2,6H,(H,11,12)

InChI Key

WNLADYAJLWWQFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1Br)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of bromine and difluoromethyl groups onto a pyrrole ring. One common method involves the bromination of a pyrrole precursor followed by the introduction of the difluoromethyl group using a difluoromethylating reagent. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylates or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrole-2-carboxylic acids have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (MmpL3 inhibitors), demonstrating minimal cytotoxicity while maintaining high efficacy (MIC < 0.016 μg/mL) . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance biological activity and stability.

Antifungal Properties

The compound exhibits antifungal properties, particularly against phytopathogenic fungi. Research indicates that similar difluoromethylated pyrrole derivatives have demonstrated higher antifungal activity than established fungicides like boscalid . The molecular docking studies further elucidate the interactions at the active sites of fungal enzymes, which could lead to the development of new antifungal agents.

Synthetic Applications

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid can serve as a versatile building block in organic synthesis. Its difluoromethyl group is particularly valuable for late-stage functionalization processes, allowing for selective modifications that can enhance the pharmacological profile of synthesized compounds . This property is essential in developing targeted therapies with improved efficacy and reduced side effects.

Case Studies

StudyFocusFindings
Du et al. (2015)Antifungal ActivityIdentified higher activity against seven phytopathogenic fungi compared to boscalid; developed QSAR models for predictive analysis .
Recent Research on Pyrrole DerivativesAntimycobacterial ActivityDesigned novel MmpL3 inhibitors with potent anti-TB activity; compounds showed low cytotoxicity and good stability .
Difluoromethylation ProcessesSynthetic ChemistryDiscussed advancements in difluoromethylation techniques for biomolecules, enhancing access to pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and binding affinity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Evidence
4-Bromo-1H-pyrrole-2-carboxylic acid Br (4), COOH (2) C₅H₄BrNO₂ 189.99 QSI activity; crystal structure studied 27746-02-7
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid Br (4), COOH (2), CH₃ (1) C₆H₆BrNO₂ 204.02 Commercial availability; no growth inhibition 875160-43-3
1H-Pyrrole-2-carboxylic acid COOH (2) C₅H₅NO₂ 111.10 QSI activity (74% protease inhibition) N/A
3-Methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid CF₃ (aryl), cyclopropyl, CH₃ (3) C₁₅H₁₃F₃NO₂ 308.27 Antibacterial lead compound (synthesized but uncharacterized) N/A

Key Structural Differences :

  • Bromine Position : Bromine at the 4-position (common in analogs) contributes to steric and electronic effects, influencing binding interactions in biological systems .
Physicochemical Properties
Property 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic Acid 4-Bromo-1H-pyrrole-2-carboxylic Acid 1H-Pyrrole-2-carboxylic Acid
Solubility Moderate (polar solvents) Low (organic solvents) High (aqueous)
Melting Point Not reported Not reported 210–215°C (decomposes)
Electron Effects Strong (-I from Br, F) Moderate (-I from Br) Weak

Biological Activity

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its potential as an antimicrobial and antifungal agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : CHBrFNO
  • Molecular Weight : 240.00 g/mol

The compound features a bromine atom and a difluoromethyl group attached to a pyrrole ring, which contributes to its unique reactivity and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by inhibiting succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the tricarboxylic acid cycle (TCA), which is vital for cellular respiration. Inhibition of SDH disrupts energy production in cells, leading to cell death in susceptible organisms.

Key Biochemical Pathways Affected

  • Cellular Respiration : The inhibition of SDH affects the electron transport chain, impacting ATP production.
  • Gene Expression Modulation : The compound also influences various signaling pathways, potentially altering gene expression related to metabolism and cell survival.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses notable antimicrobial and antifungal activities. These properties make it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibits significant antimicrobial effects against various bacterial strains. For instance, it has been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
  • Fungal Inhibition : The compound has shown promising antifungal activity against several phytopathogenic fungi, outperforming some conventional fungicides in efficacy tests .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrrole derivatives has indicated that modifications to the bromine and difluoromethyl groups can enhance biological activity. Compounds with similar structures have been synthesized and tested, revealing that specific substitutions can lead to increased potency against target organisms .

Data Tables

Property Value/Description
Molecular FormulaCHBrFNO
Molecular Weight240.00 g/mol
Primary TargetSuccinate Dehydrogenase (SDH)
Biological ActivitiesAntimicrobial, Antifungal
Mechanism of ActionInhibition of cellular respiration

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